molecular formula C14H18N2O4 B4404653 1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine

1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine

Cat. No. B4404653
M. Wt: 278.30 g/mol
InChI Key: XIZAJUCEKNNBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MNPA, and it is a piperidine derivative that has been synthesized through a specific method. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in

Mechanism of Action

The mechanism of action of 1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine involves its binding to nicotinic acetylcholine receptors. This binding can lead to the modulation of receptor activity, which can affect various physiological processes. The specific effects of MNPA on these receptors depend on the subtype of receptor that it binds to and the cellular context in which the receptor is expressed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its binding to specific nicotinic acetylcholine receptor subtypes. Studies have shown that MNPA can modulate receptor activity in a subtype-specific manner, leading to effects such as increased dopamine release, improved cognitive function, and decreased anxiety-like behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine in lab experiments is its specificity for nicotinic acetylcholine receptors. This specificity allows for the investigation of the specific effects of MNPA on these receptors, without the confounding effects of non-specific binding. However, one limitation of using MNPA is its potential toxicity, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine. One direction is the investigation of its potential therapeutic effects for various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Another direction is the development of more specific ligands for nicotinic acetylcholine receptors, based on the structure of MNPA. Additionally, the development of new analytical techniques for the detection and quantification of MNPA in biological samples can improve our understanding of its pharmacokinetics and pharmacodynamics.
Conclusion:
This compound is a chemical compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MNPA can lead to a better understanding of its potential therapeutic effects and the development of more specific ligands for nicotinic acetylcholine receptors.

Scientific Research Applications

1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine has been studied for its potential use as a ligand for nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, such as learning and memory, attention, and mood regulation. The binding of MNPA to these receptors can modulate their activity, leading to potential therapeutic effects for various neurological and psychiatric disorders.

properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-11-5-6-13(12(9-11)16(18)19)20-10-14(17)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZAJUCEKNNBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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